TRAM 39

Übersicht

Beschreibung

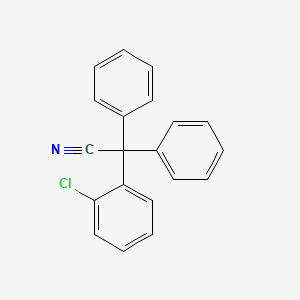

TRAM 39: 2-Chlor-α,α-Diphenylbenzenacetonitril , ist ein selektiver Blocker von Calcium-aktivierten Kaliumkanälen mit mittlerer Leitfähigkeit. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Funktion dieser Kaliumkanäle und ihre Rolle in verschiedenen physiologischen Prozessen zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von 2-Chlorbenzylchlorid mit Benzophenon in Gegenwart einer Base wie Natriumhydrid . Die Reaktion findet typischerweise in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen statt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht allgemein dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Implementierung effizienter Reinigungsverfahren beinhalten.

Wissenschaftliche Forschungsanwendungen

Chemie: TRAM 39 wird verwendet, um die Eigenschaften und Funktionen von Calcium-aktivierten Kaliumkanälen mit mittlerer Leitfähigkeit zu untersuchen. Es hilft beim Verständnis der Rolle dieser Kanäle in verschiedenen chemischen Prozessen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die physiologischen und pathologischen Rollen von Kaliumkanälen in Zellen zu untersuchen. Es ist besonders nützlich bei der Untersuchung der Regulation der Zell-Erregbarkeit und des Ionentransports .

Medizin: Durch die Blockierung spezifischer Kaliumkanäle hilft es Forschern, die zugrundeliegenden Mechanismen dieser Zustände zu verstehen .

Industrie: Obwohl this compound hauptsächlich in der Forschung eingesetzt wird, könnte es potenziell bei der Entwicklung neuer therapeutischer Mittel eingesetzt werden, die auf Kaliumkanäle abzielen.

Wirkmechanismus

TRAM 39 übt seine Wirkungen aus, indem es selektiv Calcium-aktivierte Kaliumkanäle mit mittlerer Leitfähigkeit blockiert. Diese Hemmung erfolgt durch die Bindung von this compound an den Kanal, wodurch der Fluss von Kaliumionen verhindert wird. Diese Wirkung beeinflusst das Membranpotential und die Zell-Erregbarkeit, was in verschiedenen physiologischen Prozessen entscheidend ist .

Biochemische Analyse

Biochemical Properties

TRAM 39 is a potent blocker of the intermediate conductance Ca2±activated K+ channel (KCa3.1) with a dissociation constant (Kd) of 60 nM . It does not affect the activity of cytochrome p450 enzymes . The inhibition of KCa3.1 channels by this compound can influence various biochemical reactions, particularly those involving ion transport and cellular excitability .

Cellular Effects

This compound has been shown to inhibit I-EBIO-stimulated increases in rat artery membrane potential ex vivo . It also diminishes lipopolysaccharide (LPS)-induced cryptidin (mammalian α-defensin) release from paneth cells in vitro . These effects suggest that this compound can influence cell function by modulating ion channel activity and cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its binding to and inhibition of KCa3.1 channels . By blocking these channels, this compound can alter the flow of potassium ions across the cell membrane, thereby influencing cellular excitability and signal transduction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TRAM 39 involves the reaction of 2-chlorobenzyl chloride with benzophenone in the presence of a base such as sodium hydride . The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen: TRAM 39 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Chloratoms und der Nitrilgruppe . Diese Reaktionen können durch Nucleophile unter geeigneten Bedingungen erleichtert werden.

Häufige Reagenzien und Bedingungen:

Nucleophile: wie oder können unter Verwendung einer Base mit this compound reagieren.

Lösungsmittel: wie oder werden üblicherweise verwendet.

Reaktionstemperaturen: liegen typischerweise zwischen Raumtemperatur und erhöhten Temperaturen, abhängig von der Reaktivität des Nucleophils.

Hauptprodukte: Die Hauptprodukte dieser Substitutionsreaktionen sind typischerweise Derivate von this compound, bei denen das Chloratom durch das Nucleophil ersetzt wurde .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

TRAM 34: Ein weiterer selektiver Blocker von Calcium-aktivierten Kaliumkanälen mit mittlerer Leitfähigkeit, jedoch mit unterschiedlichen Bindungsaffinitäten und Spezifitäten.

NS6180: Eine Verbindung, die ebenfalls auf Calcium-aktivierte Kaliumkanäle mit mittlerer Leitfähigkeit abzielt, jedoch eine andere chemische Struktur und Potenz aufweist.

Einzigartigkeit: TRAM 39 ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine besondere Bindungsaffinität und Selektivität für Calcium-aktivierte Kaliumkanäle mit mittlerer Leitfähigkeit bietet. Dies macht es zu einem wertvollen Werkzeug in der Forschung für die Untersuchung dieser Kanäle und ihrer Rollen in verschiedenen physiologischen und pathologischen Zuständen .

Eigenschaften

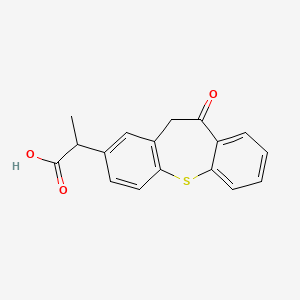

IUPAC Name |

2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRTPKGSCVKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TRAM-39 interact with IKCa1 channels and what are the downstream effects of this interaction?

A1: TRAM-39 acts as a selective blocker of IKCa1 channels. [, ] While the precise binding site remains to be fully elucidated, studies suggest that TRAM-39 likely interacts with the channel pore, occluding the flow of potassium ions. [, ] This blockade inhibits the hyperpolarizing current mediated by IKCa1, influencing cellular excitability and various physiological processes. For instance, in Paneth cells, TRAM-39 was shown to inhibit the secretion of α-defensins, highlighting a role for IKCa1 in mucosal defense. []

Q2: The provided research mentions that TRAM-39 is more potent than its analog TRAM-7. What can be inferred about the structure-activity relationship (SAR) of these compounds?

A2: While the exact structure of TRAM-7 is not provided, the fact that TRAM-39 exhibits higher potency as an IKCa1 inhibitor suggests crucial structural differences influencing their interaction with the channel. [] Further SAR studies exploring modifications to the TRAM scaffold (2-Chloro-α,α-diphenylbenzeneacetonitrile) could reveal specific moieties critical for binding affinity and selectivity. Such information is invaluable for designing more potent and selective IKCa1 modulators.

Q3: How does the selectivity of TRAM-39 for IKCa1 channels compare to other potassium channel blockers?

A3: TRAM-39 displays a significant degree of selectivity for IKCa1 channels over other potassium channels. Studies demonstrate its inability to block other calcium-activated potassium channels, such as the small-conductance (SKCa) and large-conductance (BKCa) channels. [, ] For instance, in studies investigating endothelial-derived hyperpolarizing factor (EDHF), TRAM-39 effectively suppressed IKCa-mediated vasodilation without affecting responses attributed to SKCa or BKCa channels. [, ] This selectivity makes TRAM-39 a valuable tool for dissecting the specific contributions of IKCa1 channels in complex physiological systems.

Q4: The research mentions the use of TRAM-39 in studying endothelium-dependent hyperpolarization (EDHF). Can you elaborate on the role of IKCa1 in this process?

A4: EDHF is a critical regulator of vascular tone, mediating vasodilation in various vascular beds. [, , ] Studies utilizing TRAM-39 have provided compelling evidence supporting the involvement of IKCa1 channels in EDHF-mediated responses. [, , ] Specifically, blockade of IKCa1 by TRAM-39 attenuates or abolishes EDHF-mediated vasodilation, indicating that activation of these channels in endothelial cells contributes significantly to this relaxation response.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.